molecular formula C16H21N3O2 B3017464 N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide CAS No. 432510-30-0

N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide

Cat. No. B3017464
CAS RN: 432510-30-0
M. Wt: 287.363
InChI Key: IDJDHUCWNOHVBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide involves the cyclization of N-[2-(cyclohex-1-enyl)ethyl]-N-styrylformamides, which can be catalyzed by both Lewis and Bronsted acids. Specifically, the Lewis acid 9-borabicyclo[3.3.1]non-9-yl triflate has been used to facilitate the formation of 1-benzyl-2-formyloctahydroisoquinolines. Additionally, Bronsted acids like triflic acid and tungstophosphoric acid supported on silica gel have been employed in these cyclization reactions. The resulting octahydroisoquinolines can be further transformed into N-formylmorphinans, indicating the potential for diverse chemical modifications and the synthesis of complex molecules from simpler precursors .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated through crystallography. For instance, the crystal structure of N,N'-(1,2-cyclohexanediyl)bis(pyridine-2-carboxamide) reveals significant dihedral angles between the pyridine rings, which is a structural feature that could influence the reactivity and interaction of the molecule with other chemical entities. The dihedral angle in this case is 70.0 (1)°, which suggests a non-planar conformation that could be relevant to the target molecule's chemical behavior .

Chemical Reactions Analysis

The chemical reactivity of the target molecule can be inferred from related compounds. For example, the cyclization of enamides to form octahydroisoquinolines, as mentioned in the synthesis analysis, indicates that the target molecule may also undergo similar cyclization reactions. These reactions can lead to a variety of isomeric products, which may have different biological activities or chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target molecule can be predicted by examining related compounds. For instance, the use of spectroscopic techniques such as FT-IR and NMR, along with density functional theory (DFT) calculations, has been applied to characterize 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate. These methods provide insights into the vibrational frequencies, chemical shifts, molecular electrostatic potential maps, and thermodynamic parameters, which are crucial for understanding the behavior of the molecule under different conditions. Such analyses are essential for predicting the solubility, stability, and reactivity of the target molecule .

Scientific Research Applications

1. Coordination Chemistry and Metal Ion Binding

N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, including structures similar to N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide, have been studied for their ability to form coordinate bonds with metal ions like Mn(II) and Fe(II). These complexes can potentially be used to deliver nitric oxide (NO) to biological sites like tumors, where NO is released upon exposure to long-wavelength light (Yang et al., 2017).

2. Catalytic Applications

Similar structures have been explored for their role in catalyzing the selective hydroxylation of alkanes. For instance, diiron(III) complexes of tridentate 3N ligands have shown efficient catalysis for hydroxylation, demonstrating the potential utility of similar complexes in industrial and synthetic chemistry applications (Sankaralingam & Palaniandavar, 2014).

3. Anticonvulsant Activity

Structures analogous to N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide, particularly those with a cyclohexene ring and aromatic or pyridinyl substitutions, have been studied for their anticonvulsant activity. The molecular arrangement and hydrogen bonding within these compounds play a significant role in their biological activity (Kubicki et al., 2000).

Mechanism of Action

The mechanism of action of “N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-3-ylmethyl)oxamide” is not provided in the search results. This could be due to the fact that it is used as an intermediate in organic synthesis and pharmaceuticals , and its mechanism of action would depend on the final product it is used to synthesize.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h4-5,7,9,11H,1-3,6,8,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJDHUCWNOHVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

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